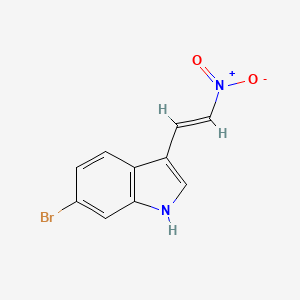![molecular formula C18H8Cl2N6O4 B12278375 5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12278375.png)
5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene is a complex polycyclic compound containing oxygen, nitrogen, and chlorine atoms. It is also known by its alternative name, 5,17-dichloro-tetraoxacalix2arene2triazine . This compound is characterized by its intricate structure and significant molecular weight of 443.200 g/mol .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are often specific to the desired transformation. For example, the compound can be treated with different chlorinating agents to introduce chlorine atoms at specific positions . The major products formed from these reactions depend on the specific reagents and conditions used, and detailed reaction pathways are typically found in specialized chemical research .
Aplicaciones Científicas De Investigación
5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene is primarily used in scientific research. Its applications span various fields, including chemistry, biology, and potentially medicine and industry . specific documented uses are limited, suggesting that it may be an experimental compound used to explore new chemical reactions and properties .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets and pathways within a given system. Due to its complex structure, it may interact with multiple targets, leading to various effects. The exact molecular targets and pathways involved are typically elucidated through detailed biochemical studies .
Comparación Con Compuestos Similares
Similar compounds to 5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene include other polycyclic compounds with similar structural motifs. Examples include 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide . These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C18H8Cl2N6O4 |
|---|---|
Peso molecular |
443.2 g/mol |
Nombre IUPAC |
5,17-dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
InChI |
InChI=1S/C18H8Cl2N6O4/c19-13-21-15-25-17(23-13)29-11-5-2-6-12(8-11)30-18-24-14(20)22-16(26-18)28-10-4-1-3-9(7-10)27-15/h1-8H |
Clave InChI |
UHVZZZPZSIBQSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C1)OC3=NC(=NC(=N3)Cl)OC4=CC=CC(=C4)OC5=NC(=NC(=N5)O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


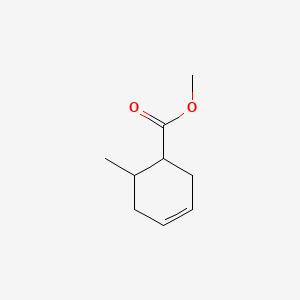
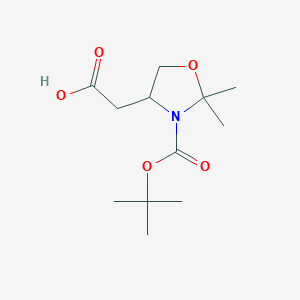
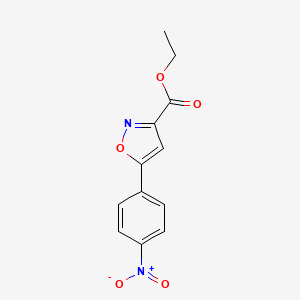
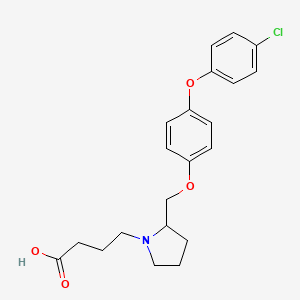
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12278310.png)
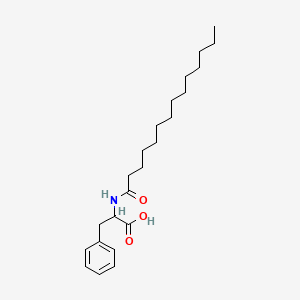
![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278343.png)
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
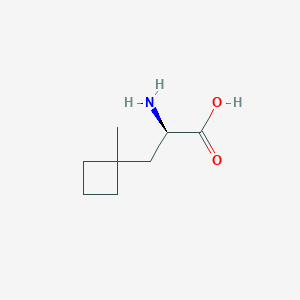

![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)

![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
